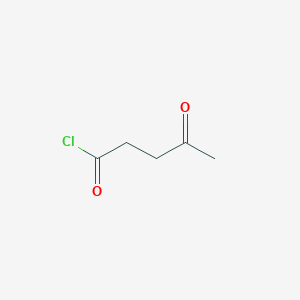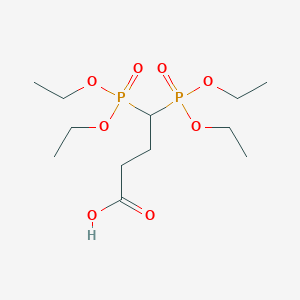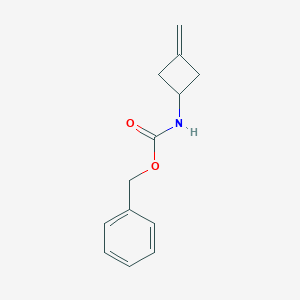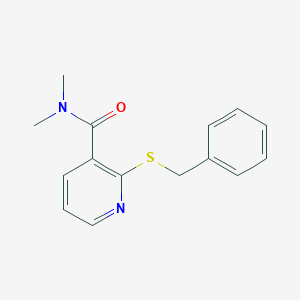
5-Methylnaphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnaphthalene-1-carbaldehyde is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by a yellowish liquid appearance with a strong odor. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aldehydes, including 5-Methylnaphthalene-1-carbaldehyde, can be achieved through several methods:
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes.
Reduction of Esters: Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) under controlled conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, where primary alcohols or alkenes are oxidized using industrial-grade oxidizing agents. The specific conditions and reagents used may vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms primary alcohols.
Substitution: Forms substituted naphthalene derivatives.
Scientific Research Applications
5-Methylnaphthalene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methylnaphthalene-1-carbaldehyde involves its interaction with molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or environmental studies .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carbaldehyde: Similar structure but lacks the methyl group at the 5-position.
2-Methylnaphthalene-1-carbaldehyde: Methyl group is positioned differently on the naphthalene ring.
1-Naphthaldehyde: Lacks the methyl group entirely.
Uniqueness
5-Methylnaphthalene-1-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and interactions compared to other naphthalene derivatives. This structural difference can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
5-methylnaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEGRROGVACHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542312 |
Source


|
| Record name | 5-Methylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104306-72-1 |
Source


|
| Record name | 5-Methylnaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














